Dimethyl[4-(phenylamino)pteridin-2-yl]amine
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Overview
Description
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of dimethyl and phenylamino groups attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(phenylamino)pteridin-2-yl]amine typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to yield the pteridine core. Subsequent methylation and phenylamination steps are carried out to introduce the dimethyl and phenylamino groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(phenylamino)pteridin-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Dimethyl[4-(phenylamino)pteridin-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl[4-(phenylamino)pteridin-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: A reduced form of pteridine.
Quinonoid Pteridine: An oxidized form of pteridine.
Uniqueness
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is unique due to the presence of both dimethyl and phenylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIQLRIYQASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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